N-1-Ethoxyethyl Losartan Carboxaldehyde
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Overview
Description
2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as a key intermediate in the synthesis of losartan, an angiotensin II receptor antagonist used primarily to treat high blood pressure.
Scientific Research Applications
2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of hypertension.
Medicine: Integral in the development of antihypertensive drugs like losartan.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde can be achieved through various methods. One notable method involves microwave-assisted organic synthesis (MAOS), which is known for its efficiency and high yield. The process typically involves the condensation of 1,3-dihydroxyacetone dimer with the target compound in the presence of ammonium acetate and acidic alumina as a solid support .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale microwave-assisted synthesis due to its rapid reaction times and high yields. The use of solid supports and specific reaction conditions ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of losartan. Losartan works by blocking the angiotensin II receptor, which in turn reduces blood pressure by preventing the constriction of blood vessels. The molecular targets involved include the angiotensin II type 1 receptor (AT1R), and the pathways affected are those related to the renin-angiotensin-aldosterone system (RAAS).
Comparison with Similar Compounds
Similar Compounds
Losartan: The final product synthesized using this compound.
Valsartan: Another angiotensin II receptor antagonist with a similar structure and function.
Irbesartan: Shares a similar mechanism of action and therapeutic use.
Uniqueness
What sets 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde apart is its specific structure, which makes it a crucial intermediate in the synthesis of losartan. Its unique combination of functional groups allows for targeted chemical reactions that are essential in the production of this important antihypertensive drug.
Properties
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN6O2/c1-4-6-11-24-28-25(27)23(17-34)32(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-33(30-26)18(3)35-5-2/h7-10,12-15,17-18H,4-6,11,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUCBZKBNAMBCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C)OCC)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747741 |
Source
|
Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165276-40-4 |
Source
|
Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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